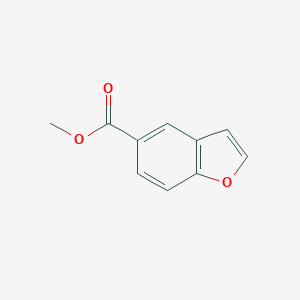

苯并呋喃-5-羧酸甲酯

描述

“Methyl benzofuran-5-carboxylate” is a chemical compound with the molecular formula C10H8O3 . It is widely used in research and development .

Synthesis Analysis

The synthesis of benzofuran derivatives has been performed using various methods . For instance, one study synthesized benzofuran ester derivatives from methyl (E)-3-[2-(4-hydroxy-3-methoxy phenyl)-7-methoxy-3-methoxycarbonyl-2,3-dihydro-1-benzofuran-5-yl] prop-2-enoate by treating it with various alkyl halides .Molecular Structure Analysis

The molecular structure of “Methyl benzofuran-5-carboxylate” has been confirmed using 1H-NMR, 13C-NMR, elemental analysis, and IR .Chemical Reactions Analysis

Benzofuran derivatives are important intermediates for the synthesis of a variety of useful and novel heterocyclic systems . They have been used in the treatment of skin diseases such as cancer or psoriasis .Physical and Chemical Properties Analysis

“Methyl benzofuran-5-carboxylate” has a molecular weight of 176.17 g/mol, a topological polar surface area of 39.4 Ų, and a complexity of 202 . It has a rotatable bond count of 2 and a hydrogen bond acceptor count of 3 .科学研究应用

抗菌剂

苯并呋喃及其衍生物被认为是合适的结构,广泛存在于天然产物和非天然化合物中,具有广泛的生物学和药理学应用 . 它们已被开发为抗菌治疗领域各种领域的有效衍生物 . 苯并呋喃独特的结构特征使其成为药物发现领域的优选结构,特别是在寻找高效抗菌候选药物方面 .

抗癌治疗剂

与各种参考抗癌药物相比,苯并呋喃支架对一组人类癌细胞系表现出非凡的抑制活性 . 许多描述的苯并呋喃是作为抗癌剂开发的有希望的候选药物 . 这些发现鼓励药物化学家探索新的领域,以改善人类健康和减少痛苦 .

皮肤病治疗

一些苯并呋喃衍生物,如补骨脂素、8-甲氧基补骨脂素和天使花素,已被用于治疗皮肤病,如癌症或银屑病 .

新型治疗剂的开发

抗生素耐药性是一个主要的全球问题,迫切需要开发新的治疗剂 . 苯并呋喃及其衍生物被认为是适合该目的的结构 .

改善的生物利用度

作用机制

Target of Action

Methyl benzofuran-5-carboxylate is a derivative of benzofuran, a class of compounds that have been found to exhibit a wide range of biological and pharmacological applications . The primary targets of benzofuran derivatives are often associated with their antimicrobial and anticancer properties . .

Mode of Action

Benzofuran derivatives have been found to interact with various targets leading to a range of biological activities . For instance, some benzofuran derivatives have been used in the treatment of skin diseases such as cancer or psoriasis .

Biochemical Pathways

Benzofuran derivatives have been found to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

Improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds, allowing for once-daily dosing .

Result of Action

Benzofuran derivatives have been found to exhibit a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Action Environment

The broad range of clinical uses of benzofuran derivatives indicates the diverse pharmacological activities of this series of compounds, suggesting that they may be influenced by a variety of environmental factors .

未来方向

生化分析

Biochemical Properties

Methyl benzofuran-5-carboxylate, like other benzofuran compounds, may interact with various enzymes, proteins, and other biomolecules. Specific interactions of Methyl benzofuran-5-carboxylate with enzymes or proteins have not been reported yet .

Cellular Effects

Benzofuran compounds have been shown to have a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that Methyl benzofuran-5-carboxylate may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Dosage Effects in Animal Models

There is currently no available information on the effects of different dosages of Methyl benzofuran-5-carboxylate in animal models .

属性

IUPAC Name |

methyl 1-benzofuran-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c1-12-10(11)8-2-3-9-7(6-8)4-5-13-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDRBAVJWSHNLQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)OC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40506490 | |

| Record name | Methyl 1-benzofuran-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40506490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108763-47-9 | |

| Record name | Methyl 1-benzofuran-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40506490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate](/img/structure/B179568.png)

![8-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B179594.png)